Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)-
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Overview
Description
Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)- is a complex organic compound with a unique structure that includes both indeno and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including anticancer and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]pyran: A similar compound with a different ring fusion pattern.
Indeno[3a,4-b]oxiren-2-ol: Another related compound with an oxirane ring.
Halogenated 9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile: A compound with halogen and nitrile groups.
Uniqueness
Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)- is unique due to its specific ring structure and the presence of both indeno and pyran rings
Properties
CAS No. |
62224-86-6 |
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Molecular Formula |
C23H18O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-ethyl-9-(1H-inden-2-yl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C23H18O/c1-2-18-11-12-21-19-9-5-6-10-20(19)22(23(21)24-18)17-13-15-7-3-4-8-16(15)14-17/h3-13H,2,14H2,1H3 |
InChI Key |
QNOXZDPJKQKGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C2C3=CC=CC=C3C(=C2O1)C4=CC5=CC=CC=C5C4 |
Origin of Product |
United States |
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